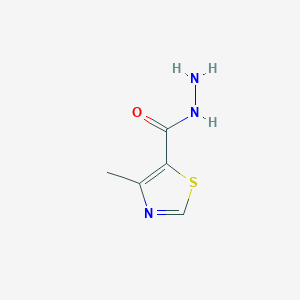

4-Methyl-1,3-thiazole-5-carbohydrazide

Descripción

Significance of the 1,3-Thiazole Scaffold in Contemporary Organic Synthesis and Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic ring system containing one sulfur and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. globalresearchonline.netrsc.orgnih.gov Its prevalence in clinically used drugs underscores its importance. rsc.org

The significance of the 1,3-thiazole scaffold can be attributed to several key factors:

Diverse Biological Activities: Thiazole (B1198619) derivatives have demonstrated a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. nih.govmdpi.com

Structural Versatility: The thiazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability makes it a "privileged structure" in drug design. globalresearchonline.net

Bioisosteric Replacement: The thiazole nucleus is often used as a bioisostere for other aromatic or heterocyclic rings in drug molecules to enhance potency, selectivity, or pharmacokinetic profiles.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring can act as ligands, coordinating with metal ions. This property is exploited in the design of metal-based drugs and catalysts.

The following table provides examples of FDA-approved drugs that contain the 1,3-thiazole scaffold, highlighting its therapeutic importance.

| Drug Name | Therapeutic Class |

| Ritonavir | Antiretroviral |

| Dasatinib | Anticancer |

| Meloxicam | Anti-inflammatory |

| Tiazofurin | Antineoplastic |

| Nitazoxanide | Antiparasitic |

Role of the Carbohydrazide (B1668358) Moiety as a Functional Group in Diverse Chemical Transformations

The carbohydrazide moiety (-CONHNH2) is a highly reactive and versatile functional group that serves as a crucial synthon in organic synthesis. cymitquimica.comajgreenchem.com Its chemical reactivity is centered around the nucleophilic nitrogen atoms of the hydrazine (B178648) group and the electrophilic carbonyl carbon.

Key transformations involving the carbohydrazide moiety include:

Formation of Hydrazones: Carbohydrazides readily condense with aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone in the synthesis of a vast number of biologically active molecules. mdpi.com The resulting azomethine group (-C=N-NH-) is a well-known pharmacophore.

Synthesis of Heterocyclic Rings: The carbohydrazide group is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These ring systems are themselves important scaffolds in medicinal chemistry.

Precursor to Other Functional Groups: The carbohydrazide can be converted into other functional groups, such as carboxylic acids, esters, and amides, further expanding its synthetic utility.

Hydrogen Bonding: The N-H protons of the carbohydrazide group can act as hydrogen bond donors, while the carbonyl oxygen and nitrogen atoms can act as hydrogen bond acceptors. This ability to participate in hydrogen bonding can be crucial for molecular recognition and binding to biological targets. dergipark.org.tr

The reactivity of the carbohydrazide functional group makes it an invaluable tool for medicinal chemists to generate libraries of diverse compounds for biological screening.

Current Research Trajectories and Academic Importance of 4-Methyl-1,3-thiazole-5-carbohydrazide and Its Derivatives

The academic importance of 4-Methyl-1,3-thiazole-5-carbohydrazide lies in its role as a versatile starting material for the synthesis of novel bioactive compounds. nih.gov Current research is heavily focused on leveraging the unique combination of the thiazole ring and the carbohydrazide moiety to develop new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Anticancer Research:

A significant body of research has explored the anticancer potential of derivatives synthesized from thiazole-carbohydrazides. For instance, novel thiazole derivatives carrying a 1,3,4-thiadiazole (B1197879) moiety, synthesized from a 4-methyl-2-phenylthiazole-5-carbohydrazide precursor, have been evaluated for their in vitro anticancer activity against hepatocellular carcinoma cell lines (HepG-2). nih.gov Some of these compounds exhibited promising cytotoxic activity. nih.gov The combination of the 1,3-thiazole, hydrazide-hydrazone, and carboxamide moieties in a single molecule has been shown to be favorable for cytotoxic activity against various human cancer cell lines. nih.gov

The following table summarizes the in vitro anticancer activity of selected thiazole-hydrazide derivatives against the HepG-2 cell line.

| Compound | IC50 (µM) |

| Derivative 1 | 1.61 ± 1.92 |

| Derivative 2 | 1.98 ± 1.22 |

Data sourced from a study on novel thiazole and 1,3,4-thiadiazole derivatives. nih.gov

Antimicrobial Research:

The carbohydrazide moiety of 4-Methyl-1,3-thiazole-5-carbohydrazide is a key starting point for the synthesis of hydrazones, which are known to possess a broad spectrum of antimicrobial activities. Research has demonstrated that the condensation of thiazole carbohydrazides with various aldehydes yields hydrazone derivatives with significant antibacterial and antifungal properties. For example, a series of hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid showed potent activity against Gram-positive bacteria. mdpi.com

Other Areas of Investigation:

Beyond anticancer and antimicrobial research, derivatives of 4-Methyl-1,3-thiazole-5-carbohydrazide are being explored for other potential therapeutic applications, including as α-amylase inhibitors for the management of diabetes. researchgate.net The versatility of this scaffold ensures its continued importance in the quest for new and effective therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-4(5(9)8-6)10-2-7-3/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRMUFUNXPTTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293760 | |

| Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89179-72-6 | |

| Record name | NSC91890 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,3 Thiazole 5 Carbohydrazide and Analogues

Formation of the 4-Methyl-1,3-thiazole Core Structure

The synthesis of the 4-methyl-1,3-thiazole ring is a critical first step, for which several methods have been established. The Hantzsch synthesis is a cornerstone, though alternative cyclization strategies offer different routes to this key heterocyclic system.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 4-Methyl-1,3-thiazole Systems

The Hantzsch thiazole synthesis is a versatile and widely used method for the construction of thiazole rings, typically involving the reaction of an α-halocarbonyl compound with a thioamide. mdpi.com For the specific synthesis of the 4-methyl-1,3-thiazole-5-carboxylate (B8455783) scaffold, a key precursor to the target carbohydrazide (B1668358), an adaptation of the Hantzsch synthesis is employed. This involves the reaction of ethyl 2-chloroacetoacetate with formamide (B127407). chemicalbook.com In this reaction, formamide serves as the source for the nitrogen and the C-2 carbon of the thiazole ring.

The reaction is typically carried out by the slow, dropwise addition of formamide, followed by ethyl 2-chloroacetoacetate. After a reaction period at room temperature, the mixture is cooled to induce precipitation of the product. The crude solid is then collected and neutralized to yield ethyl 4-methylthiazole-5-carboxylate with high purity and yield. chemicalbook.com

A further adaptation of this methodology is used for synthesizing more complex analogues, such as arylidene-hydrazinyl-thiazole derivatives. This process involves a two-step sequence: first, the condensation of aromatic aldehydes with thiosemicarbazide (B42300) to form arylidenethiosemicarbazones, followed by the cyclization of these intermediates with α-halocarbonyl compounds, consistent with the Hantzsch protocol. nih.govresearchgate.net

Alternative Cyclization Strategies for Thiazole Ring Construction

Beyond the classical Hantzsch synthesis, several alternative strategies for constructing the thiazole ring have been developed. These modern methods offer different substrate scopes and reaction conditions.

One such method involves the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides to produce thiazoles in good yields. organic-chemistry.org Another approach utilizes the cyclization of tosylmethyl isocyanide (TosMIC) with α-oxodithioesters in the presence of a base like potassium hydroxide (B78521) to yield 5-acylthiazoles. organic-chemistry.org

A copper-catalyzed [3+1+1]-type condensation reaction provides another route. This method brings together oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to form thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org These alternative strategies highlight the ongoing development of synthetic methodologies for accessing the thiazole core structure.

Introduction of the 5-Carbohydrazide Functionality

Once the 4-methyl-1,3-thiazole-5-carboxylate ester is formed, the next crucial step is the introduction of the carbohydrazide group at the C-5 position. This is most commonly achieved through hydrazinolysis of the corresponding ester.

Hydrazinolysis of Corresponding 4-Methyl-1,3-thiazole-5-carboxylate Esters

The conversion of an ester to a carbohydrazide via reaction with hydrazine (B178648) hydrate (B1144303) is a standard and efficient chemical transformation known as hydrazinolysis. In the synthesis of 4-Methyl-1,3-thiazole-5-carbohydrazide, the precursor ethyl 4-methyl-1,3-thiazole-5-carboxylate is treated with hydrazine hydrate. nih.gov

The reaction typically involves refluxing the ester in a solvent such as ethanol (B145695) with an excess of hydrazine hydrate. The nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester leads to the displacement of the ethoxy group and the formation of the desired carbohydrazide. The product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration. This method is widely used for preparing acetic acid hydrazide derivatives from their corresponding acetates. nih.gov

Direct Synthetic Routes Incorporating Hydrazide Precursors into Thiazole Formation

While the two-step process of ring formation followed by hydrazinolysis is the most established route, the concept of direct synthesis incorporating hydrazine-containing precursors exists for related heterocyclic systems. For instance, a one-pot synthesis for 1,3,4-thiadiazoles has been developed that involves the reaction of aldehydes with hydrazine and elemental sulfur. google.com This demonstrates a strategy where the core heterocyclic ring is constructed from a hydrazine-based starting material directly. Although this specific example yields a thiadiazole, it illustrates the potential for developing novel, more convergent synthetic strategies for thiazole carbohydrazides, where a hydrazide or a similar precursor could be integrated directly into the initial ring-forming cyclization step.

Preparation of N'-Substituted Hydrazide Derivatives of 4-Methyl-1,3-thiazole-5-carbohydrazide

The terminal nitrogen atom of the carbohydrazide group in 4-Methyl-1,3-thiazole-5-carbohydrazide is nucleophilic and can readily react with electrophiles, most commonly the carbonyl carbon of aldehydes and ketones. This reaction provides a straightforward method for synthesizing a wide array of N'-substituted hydrazide derivatives, often referred to as hydrazones or Schiff bases.

The general procedure involves the condensation reaction between 4-Methyl-1,3-thiazole-5-carbohydrazide and a selected aldehyde or ketone. acs.orgconnectjournals.com The reaction is typically carried out by refluxing equimolar amounts of the carbohydrazide and the carbonyl compound in a protic solvent like methanol (B129727) or ethanol. acs.orgnih.gov Often, a catalytic amount of acid, such as acetic acid or sulfuric acid, is added to facilitate the dehydration process. acs.orgconnectjournals.comresearchgate.net The resulting N'-substituted products (hydrazones) are often crystalline solids that precipitate from the reaction mixture and can be purified by recrystallization. connectjournals.commdpi.com This methodology allows for the generation of a diverse library of derivatives by varying the structure of the aldehyde or ketone reactant. nih.gov

Below is a table summarizing representative examples of this condensation reaction.

| Hydrazide Reactant | Carbonyl Reactant | Catalyst | Product | Reference |

| 2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazide | Aryl aldehydes | Acetic Acid | N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides | acs.orgnih.gov |

| 2-(4-chlorophenyl)-4-methylthiazole-5-carbohydrazide | Aromatic aldehydes | Sulfuric Acid | Thiazolyl benzylidine carbohydrazides | connectjournals.com |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) | Substituted benzaldehydes | None specified | N'-(substituted-benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazides | mdpi.com |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 3-alkyl-2,6-diarylpiperidin-4-ones | None specified | 4-methyl-N′-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazide | nih.gov |

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of 4-methyl-1,3-thiazole-5-carbohydrazide with various carbonyl compounds, such as aldehydes and ketones, is a fundamental method for synthesizing hydrazone derivatives. This condensation reaction typically involves heating the hydrazide and the carbonyl compound in a suitable solvent, often with an acid catalyst, to yield the corresponding N'-substituted hydrazones. mdpi.comnih.gov The resulting hydrazone products incorporate the structural features of both the thiazole moiety and the reacting carbonyl compound, allowing for the systematic modification of the molecule's properties.

For instance, the condensation of 4-methyl-2-phenylthiazole-5-carbohydrazide with cyclic ketones under solid-state grinding conditions furnishes the corresponding acylhydrazones. nih.gov Similarly, reacting a related hydrazide, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, with various substituted aldehydes in refluxing ethanol leads to a series of new hydrazide–hydrazone derivatives with reaction efficiencies ranging from 57–98%. mdpi.com The successful formation of these hydrazones is confirmed by the appearance of characteristic signals in their NMR spectra, such as a singlet for the NH group and a singlet for the =CH group, which confirms the condensation. mdpi.com

These reactions demonstrate the utility of the carbohydrazide group as a versatile handle for creating extensive libraries of thiazole-based hydrazones.

Table 1: Examples of Hydrazone Formation from Thiazole Carbohydrazide Analogues

| Hydrazide Reactant | Carbonyl Compound | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-Methyl-2-phenylthiazole-5-carbohydrazide | Cyclic ketones (e.g., cyclopentanone, cyclohexanone) | Solid-state grinding | Acylhydrazones | nih.gov |

| 4-Methyl-2-phenylthiazole-5-carbohydrazide | 2-Phenyl-4-methyl-5-acetylthiazole | Solid-state grinding | Acylhydrazone | nih.gov |

Reactions with Isothiocyanates to Yield Thiosemicarbazide Derivatives

The nucleophilic nature of the terminal nitrogen atom of the hydrazide group in 4-methyl-1,3-thiazole-5-carbohydrazide allows it to react readily with electrophilic isothiocyanates. This reaction provides a direct route to thiosemicarbazide derivatives, which are valuable intermediates for the synthesis of other heterocyclic systems like thiadiazoles. The general reaction involves the addition of the hydrazide to the carbon-sulfur double bond of the isothiocyanate.

For example, the reaction of hydrazides with phenyl isothiocyanate in refluxing absolute ethanol can produce the corresponding hydrazinecarbothioamide (thiosemicarbazide) derivatives in good yields. orientjchem.org These thiosemicarbazide intermediates can then be cyclized under acidic or basic conditions to form various five-membered heterocyclic rings. For instance, treatment with a base like sodium hydroxide can lead to the formation of 1,2,4-triazole-3-thiones. orientjchem.org

Furthermore, a method for synthesizing 2-imino-1,3,4-thiadiazoles involves the reaction of N-acyldiazenes (generated from hydrazides) with isothiocyanates. organic-chemistry.org This process highlights the utility of the hydrazide-isothiocyanate reaction in constructing more complex heterocyclic frameworks.

Exploration of Sustainable Synthetic Approaches for 4-Methyl-1,3-thiazole-5-carbohydrazide Derivatives

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of 4-methyl-1,3-thiazole-5-carbohydrazide derivatives. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various thiazole derivatives. For example, a multicomponent synthesis of novel 1-thiazolyl-pyridazinedione derivatives has been achieved under microwave irradiation, utilizing an eco-friendly chitosan (B1678972) catalyst, resulting in high yields and short reaction times. nih.gov Another report describes a microwave-assisted, two-step sequence involving the condensation of aldehydes with dithiooxamide (B146897) followed by oxidation to prepare thiazolo[5,4-d]thiazoles in good yields. rsc.org These examples demonstrate the potential of microwave-assisted synthesis as a rapid and efficient method for preparing derivatives of 4-methyl-1,3-thiazole-5-carbohydrazide.

Grinding Techniques: Solvent-free or solid-state synthesis using grinding techniques represents an appealing eco-friendly alternative to traditional solution-phase reactions. nih.govbohrium.com This method offers advantages such as mild reaction conditions, simple work-up procedures, and high efficiency. nih.gov A novel series of hydrazones bearing a thiazole moiety were successfully generated via solvent-drop grinding of 4-methyl-2-phenylthiazole-5-carbohydrazide with various carbonyl compounds. nih.govresearchgate.net The reactions proceed under solid-state conditions, often in the presence of a few drops of a catalyst like acetic acid, to give the desired condensation products. nih.gov This technique has also been extended to cyclo-condensation reactions of the thiazole carbohydrazide with active methylene (B1212753) compounds, yielding pyrazole (B372694) derivatives. nih.gov

Table 2: Comparison of Sustainable Synthetic Methods

| Synthetic Method | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, precise temperature control | Synthesis of 1-thiazolyl-pyridazinedione derivatives | nih.gov |

| Grinding Techniques | Environmentally friendly (solvent-free), mild conditions, easy purification | Synthesis of hydrazones from thiazole carbohydrazide and carbonyls | nih.govresearchgate.net |

Chemical Reactivity and Derivatization Chemistry of 4 Methyl 1,3 Thiazole 5 Carbohydrazide

Transformations of the Carbohydrazide (B1668358) Group

The carbohydrazide functional group (-CONHNH₂) is a key site for derivatization, acting as a nucleophile and a precursor for the formation of various heterocyclic systems. Its reactivity is centered around the terminal amino group and the adjacent amide linkage.

Cyclocondensation Reactions to Form Fused Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, Pyrazoles)

The carbohydrazide moiety is an excellent synthon for constructing five-membered heterocycles through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazide with a reagent containing two electrophilic centers, or a one-carbon electrophile followed by intramolecular cyclization.

1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings from 4-methyl-1,3-thiazole-5-carbohydrazide can be achieved through several established methods. A common approach involves the reaction of the carbohydrazide with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in methanol (B129727). This reaction proceeds through the formation of a potassium dithiocarbazate salt intermediate, which upon intramolecular cyclization under acidic conditions, can yield the corresponding 5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione or, with subsequent treatment with hydrazine (B178648), a 4-amino-1,2,4-triazole (B31798) derivative. nih.gov For instance, research on related hydrazides has shown that treatment with carbon disulfide and potassium hydroxide leads to the formation of a 2-mercapto-1,3,4-oxadiazole ring. mdpi.com

Alternatively, direct conversion to 2,5-disubstituted 1,3,4-oxadiazoles can be accomplished by reacting the carbohydrazide with various aromatic or heteroaromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by converting the acids to their corresponding acid chlorides first. biosynth.com Another method involves the oxidative cyclization of acylhydrazone intermediates, which are formed by the initial condensation of the carbohydrazide with an aldehyde. nih.gov

The synthesis of 1,3,4-thiadiazoles follows similar principles. A key precursor is the thiosemicarbazide (B42300), formed by reacting the carbohydrazide with an isothiocyanate. This intermediate can then undergo acid-catalyzed cyclization to yield N-substituted-5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amines. Furthermore, studies on 4-methyl-2-phenylthiazole-5-carbohydrazide have demonstrated its use as a synthon to generate fused heterocyclic systems, where the resulting compounds containing a 1,3,4-thiadiazole ring showed significant cytotoxic activity. beilstein-journals.org

Pyrazoles: The formation of a pyrazole (B372694) ring from a carbohydrazide precursor typically involves a condensation reaction with a 1,3-dicarbonyl compound, such as a β-ketoester or acetylacetone. units.itorientjchem.org The reaction between 4-methyl-1,3-thiazole-5-carbohydrazide and a β-ketoester would proceed via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to afford a 1-(4-methyl-1,3-thiazole-5-carbonyl)-pyrazol-5-one derivative. The specific regioisomer formed depends on the reaction conditions and the nature of the substituents on the dicarbonyl compound. units.it

| Precursor | Reagent(s) | Resulting Heterocycle | Reference(s) |

| 4-Methyl-1,3-thiazole-5-carbohydrazide | Carbon Disulfide, KOH | 5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | nih.gov |

| 4-Methyl-1,3-thiazole-5-carbohydrazide | Aromatic Acid, POCl₃ | 2-Aryl-5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-oxadiazole | biosynth.com |

| 4-Methyl-1,3-thiazole-5-carbohydrazide | Phenyl Isothiocyanate, then acid | 2-(Phenylamino)-5-(4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazole | mdpi.com |

| 4-Methyl-1,3-thiazole-5-carbohydrazide | β-Ketoester | 1-(4-Methyl-1,3-thiazole-5-carbonyl)-pyrazol-5-one | units.itorientjchem.org |

Acylation and Alkylation Reactions at the Hydrazide Nitrogen Atoms

The nitrogen atoms of the hydrazide group are nucleophilic and can readily undergo acylation and alkylation.

Acylation: Acylation typically occurs with acid chlorides or anhydrides in the presence of a base. mdpi.com Reaction of 4-methyl-1,3-thiazole-5-carbohydrazide with an acyl chloride (R-COCl) can lead to the formation of N,N'-diacylhydrazine derivatives, such as (R)-N'-benzoyl-2-(4-chlorophenyl)-4,5-dihydrothiazole-4-carbohydrazide. nih.gov These diacylhydrazines are stable compounds and can also serve as intermediates for further cyclization reactions. For instance, treatment of N,N'-diacylhydrazines with reagents like phosphoryl chloride can induce cyclization to form 1,3,4-oxadiazoles. biosynth.com

Alkylation: Alkylation of hydrazides is more complex as it can occur at either nitrogen atom, and over-alkylation can lead to quaternary ammonium (B1175870) salts. The regioselectivity of the reaction is influenced by the nature of the alkylating agent, the solvent, and the presence of substituents on the hydrazide. While specific examples for the direct alkylation of 4-methyl-1,3-thiazole-5-carbohydrazide are not extensively detailed in the provided context, the general reactivity pattern of hydrazides suggests that reactions with alkyl halides would lead to a mixture of N-alkylated products. mdpi.com Well-established methods like the Knoevenagel reaction, which can involve alkylation steps, are used to produce thiazole-bearing analogues. mdpi.com

Modifications at the Thiazole (B1198619) Ring Substituents, particularly at the C-2 Position

The properties of the 4-methyl-1,3-thiazole-5-carbohydrazide core can be significantly modulated by introducing various substituents onto the thiazole ring. The C-2 position is particularly amenable to substitution, allowing for the synthesis of a diverse library of analogues.

Introduction of Variously Substituted Aromatic and Heteroaromatic Moieties at C-2

The classical Hantzsch thiazole synthesis is a cornerstone for constructing the thiazole ring and provides a direct route for introducing substituents at the C-2 position. nih.govchemicalbook.com This method involves the condensation of an α-halocarbonyl compound with a thioamide. To synthesize C-2 substituted derivatives of 4-methyl-1,3-thiazole-5-carbohydrazide, one would start with the appropriately substituted thioamide (R-C(S)NH₂) and a derivative of ethyl 2-chloroacetoacetate, followed by conversion of the resulting C-5 ester to the carbohydrazide.

For instance, using a substituted benzothioamide in the Hantzsch synthesis would yield a 2-aryl-4-methyl-1,3-thiazole-5-carboxylate, which can then be treated with hydrazine hydrate (B1144303) to give the desired 2-aryl-4-methyl-1,3-thiazole-5-carbohydrazide. beilstein-journals.orgnih.gov This approach has been utilized to prepare derivatives such as 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, which serves as a key intermediate for further synthetic elaborations. beilstein-journals.orgnih.gov Similarly, using heteroaromatic thioamides would allow for the introduction of various heterocyclic moieties at the C-2 position.

| C-2 Substituent Type | Synthetic Method | Precursors | Reference(s) |

| Phenyl | Hantzsch Synthesis | Phenylthioamide, Ethyl 2-chloroacetoacetate | beilstein-journals.orgnih.gov |

| Substituted Phenyl | Hantzsch Synthesis | Substituted Phenylthioamide, Ethyl 2-chloroacetoacetate | chemicalbook.com |

| Heteroaryl | Hantzsch Synthesis | Heteroarylthioamide, Ethyl 2-chloroacetoacetate | nih.gov |

| Hydrazinyl | Hantzsch Synthesis | Thiosemicarbazones, α-haloketones | chemicalbook.com |

Influence of Electronic and Steric Properties of C-2 Substituents on Molecular Reactivity and Biological Activity

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the C-2 position can significantly alter the electron density of the entire heterocyclic system.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halo (e.g., -Cl, -F) decrease the electron density of the thiazole ring. Structure-activity relationship (SAR) studies on related thiazole derivatives have shown that the presence of an electronegative chlorine atom is a key requirement for antiproliferative activity. mdpi.com Similarly, in another series of compounds, 2,4-dichlorophenyl and 4-chlorophenyl groups on the thiazole ring conferred high efficacy against cancer cell lines. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl increase the electron density. The presence of a methoxy group on a quinoline (B57606) ring attached to a thiazole scaffold was found to enhance efficacy against lung cancer cell lines. beilstein-journals.org

Steric Effects: The size and spatial arrangement of the C-2 substituent can influence the molecule's ability to fit into the active site of a biological target. Large, bulky groups may cause steric hindrance, which can either be detrimental or beneficial for activity, depending on the specific target. For example, the substitution pattern on a phenyl ring at C-2 can dictate the orientation of the molecule within a binding pocket. SAR studies have indicated that para-halogen-substituted phenyl groups attached to the thiazole ring are important for anticonvulsant activity. mdpi.com In another study, para-substituted halogen and hydroxy derivatives on a phenyl ring linked to a thiazolidinone core (derived from a thiazole precursor) showed potent antioxidant and anticancer activity. The interplay between electronic and steric factors is therefore critical in the rational design of new biologically active thiazole derivatives.

| C-2 Substituent Property | Effect on Biological Activity | Example | Reference(s) |

| Electron-Withdrawing (e.g., -Cl) | Enhanced antiproliferative/anticancer activity | 2-(4-Chlorophenyl)thiazole derivatives | mdpi.com |

| Electron-Donating (e.g., -OCH₃) | Enhanced anticancer activity | 2-(Methoxyphenyl)thiazole derivatives | beilstein-journals.org |

| Steric Bulk/Position (e.g., para-Halogen) | Important for anticonvulsant and antioxidant activity | 2-(para-Halophenyl)thiazole derivatives | mdpi.com |

Spectroscopic and Analytical Characterization Techniques for 4 Methyl 1,3 Thiazole 5 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Methyl-1,3-thiazole-5-carbohydrazide and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectra of hydrazone derivatives of 4-Methyl-1,3-thiazole-5-carbohydrazide, the disappearance of the NH₂ proton signals and the appearance of a new singlet for the azomethine proton (-N=CH-) confirm the condensation reaction. nih.govnih.gov The signal for the remaining NH proton of the hydrazide moiety is typically shifted downfield to the region of δ 11.24–12.21 ppm. nih.govnih.gov The proton on the thiazole (B1198619) ring at position C-5 is observed as a singlet in the range of δ 7.51–8.55 ppm. nih.govmdpi.com

¹³C NMR spectroscopy provides further structural confirmation. For thiazole derivatives, the carbon atom at the C-5 position of the thiazole ring typically resonates around δ 109.9–116.7 ppm. nih.govmdpi.com In hydrazone derivatives, the azomethine carbon (-CH=N-) and the carbonyl carbon (-CO-NH-) are found in the ranges of δ 136.6–145.8 ppm and δ 148.7–157.9 ppm, respectively. nih.gov The thiazole carbon at position 2 is the most downfield, appearing at approximately δ 168.3–168.9 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Derivatives of 4-Methyl-1,3-thiazole-5-carbohydrazide

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| -NH-CO- | 11.24 – 12.44 | Singlet | nih.gov |

| -N=CH- (azomethine) | 8.07 – 9.07 | Singlet | nih.gov |

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Derivatives of 4-Methyl-1,3-thiazole-5-carbohydrazide

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| Thiazole C₂ | 168.3 – 168.9 | nih.gov |

| -CO-NH- | 148.7 – 157.9 | nih.gov |

| Thiazole C₄ | 140.4 – 148.5 | nih.gov |

| -CH=N- | 136.6 – 145.8 | nih.gov |

| Aromatic Carbons | 116.4 – 142.9 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in 4-Methyl-1,3-thiazole-5-carbohydrazide and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The carbohydrazide (B1668358) moiety (-CONHNH₂) is characterized by N-H stretching vibrations, which typically appear in the region of 3300–3500 cm⁻¹. nih.gov The carbonyl group (C=O) of the hydrazide exhibits a strong absorption band, known as the amide I band, around 1684–1686 cm⁻¹. nih.gov For hydrazone derivatives, the C=N stretching mode is observed in the region of 1547-1612 cm⁻¹. nih.gov The formation of thiazole derivatives is also supported by the appearance of a sharp signal between 3100–3180 cm⁻¹, corresponding to the stretching vibration of the methine group (=C-H) in the thiazole ring. mdpi.com

Table 3: Characteristic IR Absorption Bands (ν) for 4-Methyl-1,3-thiazole-5-carbohydrazide and Its Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| N-H Stretch | 3300 – 3500 | Hydrazide group | nih.gov |

| C-H Stretch (Thiazole) | 3100 – 3180 | Thiazole ring methine | mdpi.com |

| C=O Stretch (Amide I) | 1684 – 1686 | Carbonyl of hydrazide | nih.gov |

| C=N Stretch | 1547 – 1612 | Azomethine in hydrazones | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 4-Methyl-1,3-thiazole-5-carbohydrazide and its derivatives, thereby confirming their molecular formulas. nih.govmdpi.com The parent compound, with a molecular formula of C₅H₇N₃OS, has a calculated molecular weight of approximately 157.2 g/mol . biosynth.com In mass analysis, this compound would produce a molecular ion peak (M⁺) corresponding to this mass. Techniques such as Electron Ionization (EI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to obtain the mass spectrum. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, helping to confirm the connectivity of atoms within the molecule.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared with the calculated percentages for the proposed molecular formula to establish the empirical formula. For newly synthesized derivatives of 4-Methyl-1,3-thiazole-5-carbohydrazide, the successful synthesis is often confirmed when the experimentally found elemental percentages are in close agreement (typically within ±0.4%) with the calculated values. nih.govmdpi.com For instance, the analysis of a thiazole derivative with the formula C₃₄H₂₄N₄O₃S yielded experimental values of C, 71.92%; H, 4.33%; and N, 9.93%, which corresponded well with the calculated values of C, 71.81%; H, 4.25%; and N, 9.85%. mdpi.com

Chromatographic Methods for Purity Assessment

Chromatographic techniques, particularly Thin-Layer Chromatography (TLC), are routinely used to assess the purity of 4-Methyl-1,3-thiazole-5-carbohydrazide and its derivatives and to monitor the progress of chemical reactions. nih.govmdpi.comresearchgate.net TLC is a rapid and effective method to determine the number of components in a mixture. researchgate.net The completion of a reaction is often indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. researchgate.net The purity of the final, isolated compound is confirmed by the presence of a single spot on the TLC plate when visualized, for example, under UV light. nih.gov Reversed-phase TLC has also been used to determine the lipophilicity of these compounds. mdpi.com

Mechanistic Studies of Biological Activities of 4 Methyl 1,3 Thiazole 5 Carbohydrazide Derivatives

Molecular Mechanisms of Enzyme Inhibition (e.g., Xanthine (B1682287) Oxidase Inhibition, Enzyme Kinetics)

Derivatives of the thiazole (B1198619) scaffold have been identified as potent inhibitors of various enzymes, with xanthine oxidase (XO) being a notable target. XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Certain 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have demonstrated significant XO inhibitory activity. researchgate.netnih.gov Enzyme kinetics studies have been performed to elucidate the mode of inhibition. For instance, one of the most potent derivatives in a study, compound 5b (2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid), was found to act as a mixed-type inhibitor. researchgate.netnih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mixed-type inhibition suggests a complex interaction with the enzyme, potentially involving binding to a site other than the active site, which then influences the catalytic activity. researchgate.netnih.gov

The inhibitory potencies of these derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values. For example, derivatives with a fluoro group at the para position or a chloro group on the benzamido moiety have shown excellent XO inhibitory activity with low IC50 values. researchgate.netnih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of Selected 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives

| Compound | Substituent | IC50 (μM) | Inhibition Type |

| 5b | 4-Fluoro | 0.57 | Mixed |

| 5c | 4-Chloro | 0.91 | Not specified |

Data sourced from a study on potential xanthine oxidase inhibitors. researchgate.netnih.gov

Interaction with Specific Molecular Targets (e.g., NK-3 Receptor Antagonism)

While direct studies on 4-methyl-1,3-thiazole-5-carbohydrazide derivatives as NK-3 receptor antagonists are not extensively detailed in the provided context, related carbohydrazide-containing structures have been explored for this activity. The neurokinin-3 (NK-3) receptor is a G protein-coupled receptor that is a promising target for the treatment of central nervous system disorders.

Research into N',2-diphenylquinoline-4-carbohydrazide based compounds has yielded potent NK-3 receptor antagonists. nih.govnih.gov The mechanism of action for these antagonists involves binding to the NK-3 receptor and preventing the binding of its natural ligand, neurokinin B. This competitive binding blocks the downstream signaling pathways activated by the receptor. Structure-activity relationship studies on these quinoline-carbohydrazide derivatives have highlighted the importance of specific substitutions on the core structure for optimizing potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, the introduction of an amine-containing side chain at the 3-position of the quinoline (B57606) ring was found to abolish unwanted activation of the human pregnane (B1235032) X receptor (hPXR). nih.gov Furthermore, the addition of a fluorine atom at the 8-position minimized affinity for the hERG channel, and a piperazine (B1678402) N-tert-butyl group improved metabolic stability. nih.gov These findings underscore the intricate molecular interactions that govern the antagonist activity at the NK-3 receptor.

Nucleic Acid Binding Properties and Mechanisms (e.g., DNA Binding Affinity and Interaction)

Several studies have investigated the interaction of thiazole derivatives with nucleic acids, particularly DNA. The ability of a compound to bind to DNA can be a key mechanism for its cytotoxic and antimicrobial effects.

Research on novel bioactive thiazole derivatives linked to an N-phenylmorpholine moiety has demonstrated their ability to bind to DNA. cu.edu.eg Spectroscopic and viscosity measurements have been employed to elucidate the mode of binding. The results from these studies suggest an intercalation binding mode for many of the tested compounds. cu.edu.eg Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can lead to conformational changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, ultimately leading to cell death.

The binding affinity of these compounds to DNA is often quantified by a binding constant. Studies on 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the thiazole core, have also explored their interaction with calf thymus DNA (CT-DNA). nih.gov These investigations help in understanding the mechanism of interaction of such heterocyclic molecules with nucleic acids. nih.gov

Elucidation of Antimicrobial Action Mechanisms (e.g., against Gram-positive bacteria)

Derivatives of 4-methyl-1,3-thiazole-5-carbohydrazide have shown promising antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com While the precise and universal mechanism of action has not been fully elucidated for all derivatives, several studies provide insights into their potential modes of antibacterial action.

One proposed mechanism is the inhibition of essential bacterial enzymes. The thiazole ring is a component of thiamine (B1217682) (vitamin B1), which is a crucial cofactor for many enzymes involved in carbohydrate and amino acid metabolism. It is hypothesized that some thiazole derivatives could act as antimetabolites, interfering with thiamine-dependent pathways.

Another potential mechanism is the disruption of the bacterial cell membrane or cell wall integrity. The lipophilic nature of some of these derivatives may facilitate their insertion into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents.

Furthermore, the antimicrobial activity is often dependent on the specific substituents on the thiazole carbohydrazide (B1668358) core. For example, in a series of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a compound with a 5-nitro-2-furyl moiety exhibited the highest bioactivity. mdpi.com The minimum bactericidal concentration (MBC) to minimum inhibitory concentration (MIC) ratio for this compound was between 1 and 4, indicating a lethal effect on the bacteria. mdpi.com This suggests that the nitro group may be involved in generating reactive nitrogen species that are toxic to the bacterial cells.

Mechanisms of Free Radical Scavenging Activity

Many 4-methyl-1,3-thiazole-5-carbohydrazide derivatives exhibit significant antioxidant activity, which is often attributed to their ability to scavenge free radicals. Free radicals are highly reactive species that can cause oxidative damage to cells, contributing to various diseases.

The primary mechanism of free radical scavenging by these compounds is believed to be hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.comrsc.org In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The hydrazide moiety (-CO-NH-NH2) in the carbohydrazide structure is a potential hydrogen-donating group.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity. mdpi.com In this assay, the antioxidant reduces the stable DPPH radical, which is observed as a color change from purple to yellow. mdpi.com Studies on new hydrazones bearing a thiazole scaffold have shown that derivatives with monohydroxy, para-fluorine, and 2,4-dichloro substitutions exhibit better free-radical scavenging ability. mdpi.com This suggests that the electronic properties of the substituents on the aromatic ring can influence the hydrogen-donating ability of the molecule. Theoretical studies on related sulfur-containing heterocyclic compounds have further detailed that the hydrogen transfer from an N-H bond may occur via a proton-coupled electron transfer (PCET) mechanism, while that from an S-H bond follows the HAT pathway. rsc.org

Table 2: Free Radical Scavenging Activity of Selected Thiazole Derivatives

| Derivative Type | Key Substituents | Observation |

| Hydrazones | Monohydroxy, para-fluorine, 2,4-dichloro | Enhanced DPPH radical scavenging |

| 4-Aryl- mdpi.comresearchgate.net-thiazol-2-yl-2-quinoline Carbohydrazides | 3-Nitro, 4-Hydroxy | High free radical scavenging activity |

Data compiled from studies on the antioxidant properties of thiazole derivatives. mdpi.comresearchgate.net

Investigations into Antineoplastic Mechanisms (e.g., Cytotoxicity Pathways, Apoptosis Induction)

The anticancer properties of 4-methyl-1,3-thiazole-5-carbohydrazide derivatives are a significant area of research, with studies focusing on their ability to induce cytotoxicity and apoptosis in cancer cells.

One of the primary mechanisms of their antineoplastic action is the induction of apoptosis, or programmed cell death. Flow cytometry analysis of cancer cells treated with these derivatives has revealed an increase in the population of apoptotic cells. nih.govnih.gov This is often accompanied by cell cycle arrest at a specific phase, such as the S phase, which prevents the cancer cells from proliferating. nih.gov

At the molecular level, these compounds can trigger apoptosis through various pathways. Studies on 4-methylthiazole (B1212942) have shown that it can disrupt the mitochondrial membrane potential (MMP). researchgate.net This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, such as caspase-3, that are the executioners of apoptosis. researchgate.net

Furthermore, some thiazole derivatives can induce apoptosis by increasing the levels of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress. researchgate.net They can also modulate the expression of proteins involved in cell survival and apoptosis. For example, Western blot analysis has shown that treatment with certain pyrazole-benzothiazole derivatives can affect the levels of key apoptotic proteins. nih.gov Additionally, some derivatives have been shown to induce late-stage apoptosis, making it more difficult for cancer cells to recover. rsc.org

Table 3: Mechanistic Aspects of Antineoplastic Activity of Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Observed Mechanism |

| 4-Methylthiazole | HL-60 (Leukemia) | Disruption of mitochondrial membrane potential, activation of caspase-3, release of cytochrome c, increased ROS levels. researchgate.net |

| 2,4,5-trisubstituted 1,3-thiazoles | HepG2 (Liver Cancer) | Induction of apoptosis, S phase cell cycle arrest. nih.gov |

| Pyrazole (B372694) with benzo[d]thiazole derivatives | MDA-MB-231 (Breast Cancer) | Concentration-dependent induction of apoptosis. nih.gov |

| Thieno-thiazole and dihydrothiazolo-thiazole derivatives | MCF-7 (Breast Cancer) | Induction of late-stage apoptosis. rsc.org |

Structure Activity Relationship Sar Investigations of 4 Methyl 1,3 Thiazole 5 Carbohydrazide Derivatives

Impact of Substituent Variation on Biological Potency

The biological potency of 4-methyl-1,3-thiazole-5-carbohydrazide derivatives can be systematically tuned by altering substituents at various positions on the thiazole (B1198619) ring and by modifying the carbohydrazide (B1668358) functional group.

The substituent at the C-2 position of the 1,3-thiazole ring plays a pivotal role in determining the biological activity of the molecule. Research has shown that introducing various aromatic and heteroaromatic groups at this position can significantly modulate the compound's efficacy. The nature of these substituents—whether they are electron-donating or electron-withdrawing, their size, and their lipophilicity—can influence interactions with biological targets. globalresearchonline.net

Studies on other thiazole derivatives have highlighted that the C-2 position is critical for activity. SAR analyses indicate that the presence of a phenyl ring, which can be further substituted, is a common feature in many biologically active thiazole compounds. nih.gov For example, the substitution pattern on this phenyl ring, such as the addition of halogen atoms like chlorine or fluorine, can enhance activity, potentially by increasing lipophilicity and facilitating membrane penetration or by forming specific halogen bonds with the target protein. nih.gov The incorporation of a 4-methoxyphenyl (B3050149) group has also been shown to greatly increase binding affinity and selectivity in certain classes of thiazole derivatives. nih.gov

Table 1: Impact of C-2 Phenyl Ring Substitution on Biological Activity This table illustrates how different substituents on a phenyl ring at the C-2 position of a thiazole core can influence biological activity, based on general SAR principles for thiazole derivatives.

| C-2 Substituent | R-Group on Phenyl Ring | Expected Impact on Activity |

| 2-Phenyl | -H (unsubstituted) | Baseline activity |

| 2-(4-Chlorophenyl) | 4-Cl | Potential for enhanced activity due to increased lipophilicity and possible halogen bonding. nih.gov |

| 2-(4-Methoxyphenyl) | 4-OCH₃ | May increase binding affinity and selectivity for specific targets. nih.gov |

| 2-(4-Trifluoromethyl)phenyl | 4-CF₃ | Strong electron-withdrawing effect, can significantly alter electronic properties and binding interactions. nih.gov |

The hydrazide group (-CONHNH₂) is a versatile functional handle that allows for extensive structural modifications, leading to a wide range of derivatives with diverse biological activities. hygeiajournal.com A common and effective modification is the condensation of the carbohydrazide with various aldehydes or ketones to form hydrazones, which contain the azomethine (–NH–N=CH–) moiety. mdpi.comnih.gov

This derivatization has several important consequences for biological activity:

Increased Structural Diversity: The reaction with a wide array of aldehydes introduces various substituted aromatic and heteroaromatic rings, allowing for a fine-tuning of steric, electronic, and lipophilic properties.

Pharmacophore Contribution: The hydrazide-hydrazone scaffold itself is a recognized pharmacophore associated with significant antimicrobial activity. mdpi.com

Reduced Toxicity: It has been observed that converting parent hydrazides into hydrazones can lead to compounds with lower toxicity, possibly due to the blocking of the free -NH₂ group. hygeiajournal.com

In one study, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) was condensed with various aldehydes. mdpi.com The resulting hydrazone derivatives showed a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria. The most active compound in the series featured a 5-nitro-2-furyl moiety, indicating that this specific heterocyclic ring introduced via the aldehyde is essential for its high potency. mdpi.com This highlights the synergistic effect between the core scaffold and the substituent introduced at the hydrazide terminus.

Table 2: Antimicrobial Activity of Hydrazone Derivatives Data from a study on derivatives of a methyl-thiadiazole-carbohydrazide core, illustrating the impact of the terminal substituent on antimicrobial potency against Staphylococcus aureus.

| Compound | Terminal Substituent (from aldehyde) | MIC against S. aureus (µg/mL) |

| Derivative with 2-chlorophenyl | 2-Cl-C₆H₄ | >125 |

| Derivative with 4-chlorophenyl | 4-Cl-C₆H₄ | >125 |

| Derivative with 4-nitrophenyl | 4-NO₂-C₆H₄ | 62.5 |

| Compound 15 | 5-nitro-2-furyl | 1.95 - 3.91 |

| Nitrofurantoin (Reference) | - | 7.81 - 15.62 |

| (Source: Adapted from research on thiadiazole hydrazones, which demonstrates the principle of hydrazide derivatization). mdpi.com |

Beyond simple hydrazones, the hydrazide moiety can be used as a synthon to construct more complex heterocyclic systems like pyrazoles, thiadiazoles, or triazoles, further expanding the chemical space and potential biological activities. mdpi.com

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. nih.gov Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often interact differently with chiral biological targets such as enzymes and receptors. Generally, one enantiomer exhibits significantly higher potency than the other, as it can achieve a more optimal fit within the target's binding site. nih.gov

While specific stereochemical studies on 4-methyl-1,3-thiazole-5-carbohydrazide derivatives are not extensively documented in the available literature, the principles of stereoselectivity are universally applicable in medicinal chemistry. If a chiral center were introduced into a derivative—for example, through the use of a chiral aldehyde in hydrazone synthesis or by modification of the methyl group at C-4—it would be expected that the resulting enantiomers or diastereomers would display different biological activities.

Key aspects where stereochemistry can modulate activity include:

Target Binding: The precise 3D orientation of functional groups is critical for forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with a protein's active site. One isomer may bind with high affinity while the other fits poorly or not at all.

Pharmacokinetics: Stereoisomers can be metabolized at different rates by enzymes and may interact differently with transport proteins, affecting their absorption, distribution, and excretion. nih.gov

Therefore, in the rational design of new derivatives of 4-methyl-1,3-thiazole-5-carbohydrazide, the introduction of stereocenters should be carefully considered, as the separation and evaluation of individual isomers would be essential to identify the most active and desirable therapeutic agent.

Pharmacophore Modeling and Ligand Design Principles from SAR Data

Pharmacophore modeling is a computational technique that distills the collective SAR data into a three-dimensional model of the essential structural features required for biological activity. researchgate.net This model defines the spatial arrangement of key chemical functionalities, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

For hydrazine-linked thiazole derivatives, a pharmacophore model would typically identify several key features:

Aromatic/Heteroaromatic Ring: The thiazole ring itself, as well as the aromatic substituent at the C-2 position, often serves as a crucial hydrophobic and/or aromatic interaction point.

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole ring, the carbonyl oxygen of the hydrazide, and the NH groups are potential hydrogen bond acceptors and donors that can form critical interactions with the biological target.

Hydrophobic Features: The methyl group at C-4 and other aliphatic or aromatic parts of the molecule contribute to hydrophobic interactions, which are vital for binding affinity. researchgate.net

A computational study on hydrazine-linked thiazole analogues as inhibitors of a specific enzyme identified a six-feature pharmacophore hypothesis as being key for optimal inhibition. researchgate.net This model included features like an aromatic ring, a hydrogen bond donor, and multiple hydrophobic regions. Such models, derived from the SAR of a series of active and inactive compounds, provide a powerful blueprint for ligand design.

Using this pharmacophore model, new molecules can be designed in silico to have a better geometric and chemical fit. This rational design approach allows medicinal chemists to:

Prioritize the synthesis of compounds with a higher probability of being active.

Introduce modifications to enhance potency by improving interactions with a specific feature of the pharmacophore.

Scaffold-hop to design novel chemical series that retain the key pharmacophoric features but have different core structures, potentially leading to improved properties like better solubility or reduced toxicity.

In essence, pharmacophore modeling translates qualitative and quantitative SAR data into a practical, 3D design tool, guiding the optimization of lead compounds and accelerating the discovery of new, more effective therapeutic agents based on the 4-methyl-1,3-thiazole-5-carbohydrazide scaffold.

Applications of 4 Methyl 1,3 Thiazole 5 Carbohydrazide As a Versatile Synthetic Intermediate

Building Block for the Construction of Diverse Heterocyclic Compounds

The primary reactive site of 4-methyl-1,3-thiazole-5-carbohydrazide is the hydrazide group (-CONHNH₂), which can participate in a variety of cyclization and condensation reactions. A common initial step involves the condensation with aldehydes or ketones to form the corresponding N-acylhydrazones (Schiff bases). mdpi.com These intermediates are pivotal in the subsequent synthesis of new five-membered heterocyclic rings.

The carbohydrazide (B1668358) itself can be directly converted into several important heterocyclic systems:

1,3,4-Oxadiazoles: Reaction with carboxylic acids or their derivatives, often under dehydrating conditions, leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.

1,3,4-Thiadiazoles: Cyclization with carbon disulfide in a basic medium yields a thiol intermediate, which can be further alkylated or oxidized. scispace.com Research on the closely related 4-methyl-2-phenylthiazole-5-carbohydrazide has demonstrated its use as a synthon to construct derivatives containing a 1,3,4-thiadiazole (B1197879) ring, highlighting this synthetic pathway. mdpi.com

1,2,4-Triazoles: Reaction with isothiocyanates followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate is a common route to 1,2,4-triazole-3-thiones.

These transformations underscore the role of 4-methyl-1,3-thiazole-5-carbohydrazide as a key precursor for accessing a variety of thiazole-substituted heterocycles.

| Target Heterocycle | Typical Reagent(s) | Resulting Ring System |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | Carboxylic Acids / Acid Chlorides | Thiazolyl-substituted 1,3,4-oxadiazole |

| 1,3,4-Thiadiazole | Carbon Disulfide (CS₂) | Thiazolyl-substituted 1,3,4-thiadiazole-2-thiol |

| 1,2,4-Triazole | Isothiocyanates (R-NCS) | Thiazolyl-substituted 1,2,4-triazole-3-thione |

| Pyrazole (B372694) | 1,3-Diketones / β-Ketoesters | Thiazolyl-substituted pyrazole |

Precursor in the Synthesis of Complex Polycyclic Architectures

Beyond the construction of simple five-membered rings, 4-methyl-1,3-thiazole-5-carbohydrazide can serve as a foundational element for building more intricate polycyclic and fused-ring systems. The heterocycles synthesized in the initial step can possess functional groups that allow for further annulation reactions, where additional rings are fused onto the existing structure.

For instance, a common strategy involves creating a thiazole (B1198619) derivative with adjacent, reactive functional groups that can undergo intramolecular cyclization to form a bicyclic system. While direct examples starting from 4-methyl-1,3-thiazole-5-carbohydrazide are specific, the general synthetic strategies are well-established in heterocyclic chemistry. Fused systems such as pyrazolo[3,4-d]thiazoles and pyrano[2,3-d]thiazoles are assembled by constructing a pyrazole or pyran ring, respectively, onto a pre-existing thiazole core. nih.govresearchgate.net This approach can be extended to create highly complex polycyclic compounds, such as thienotriazolopyrimidinones, which are built from functionalized heterocyclic precursors in multi-step sequences. nih.gov The initial thiazole moiety acts as a key scaffold upon which the rest of the complex architecture is methodically constructed.

Utility in the Development of Ligands for Metal Complexes

The structural features of 4-methyl-1,3-thiazole-5-carbohydrazide make it and its derivatives excellent candidates for use as ligands in coordination chemistry. The molecule contains multiple potential donor atoms—the nitrogen and sulfur of the thiazole ring and the nitrogen and oxygen atoms of the carbohydrazide group—which can coordinate to transition metal ions. researchgate.net

A prevalent strategy for enhancing the coordinating ability of this compound is its conversion into a Schiff base ligand. This is achieved through condensation of the terminal -NH₂ group of the hydrazide with an aldehyde or ketone. researchgate.net When the chosen carbonyl compound contains additional donor groups (such as a hydroxyl group in salicylaldehyde), the resulting Schiff base becomes a multidentate ligand capable of forming highly stable chelate rings with a metal ion.

These thiazole-derived Schiff base ligands can coordinate with a wide range of transition metals, forming stable complexes. researchgate.net The specific geometry of the resulting metal complex is influenced by the coordination number of the metal ion and the denticity of the ligand.

| Metal Ion | Typical Coordination Geometry | Relevant Research Context |

|---|---|---|

| Copper(II) | Square Planar, Tetrahedral | Catalysis and biological studies |

| Nickel(II) | Square Planar, Octahedral | Development of new materials |

| Cobalt(II) | Tetrahedral, Octahedral | Magnetic and electronic materials |

| Zinc(II) | Tetrahedral | Fluorescent sensors and biological mimetics |

| Cadmium(II) | Tetrahedral | Coordination polymers |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Efficient Synthetic Pathways for Enhanced Scalability

The thiazole (B1198619) ring is a foundational component in a wide array of biologically active agents. nih.gov Traditional synthetic routes, such as the Hantzsch thiazole synthesis, have been mainstays for creating this heterocyclic system. nih.gov However, future efforts are increasingly focused on developing more efficient, scalable, and environmentally benign methodologies. For 4-Methyl-1,3-thiazole-5-carbohydrazide and its derivatives, research is trending towards green chemistry principles, including the use of recyclable catalysts, safer solvents like PEG-400, and energy-efficient techniques such as ultrasonic and microwave-assisted synthesis. bepls.com

One key challenge is the synthesis of the carbohydrazide (B1668358) intermediate itself, which often involves hazardous reagents that create sourcing and safety issues for large-scale production. google.comgoogle.com Future pathways will likely explore novel catalytic systems and one-pot, multi-component reactions that reduce reaction times, improve yields, and minimize waste. bepls.com For instance, the development of scalable methods for cysteine/nitrile condensation reactions to form thiazole units in complex peptide macrocycles showcases the type of innovation that could be adapted for simpler molecules like 4-Methyl-1,3-thiazole-5-carbohydrazide. thieme.de The goal is to create robust, safer, and more efficient synthetic processes suitable for industrial-scale production. google.comgoogle.com

Advanced Biophysical Techniques for Deeper Mechanistic Understanding of Molecular Interactions

Understanding how a molecule like 4-Methyl-1,3-thiazole-5-carbohydrazide or its derivatives interact with biological targets is crucial for drug development. Biophysical analysis provides a powerful quantitative approach to evaluate these binding events. elsevierpure.com While X-ray crystallography offers static snapshots of protein-ligand complexes, its application can be limited by the challenges of crystallizing flexible molecules. nih.govcnr.it

Emerging research directions emphasize a multi-faceted approach, combining several advanced techniques to gain a comprehensive understanding of molecular interactions.

Isothermal Titration Calorimetry (ITC): This technique can directly measure the thermodynamic parameters of binding, revealing the forces that drive the interaction, such as hydrogen bonding or van der Waals forces. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for studying the structure and dynamics of molecules in solution, providing insights into conformational changes that occur during binding. nih.govmdpi.com

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of binding, determining the on- and off-rates (k_on and k_off) of a ligand interacting with its target protein. nih.gov

Computational Modeling: Molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods complement experimental data by predicting the dynamic behavior of a molecule within a protein's active site over time. nih.govmdpi.com

By integrating these methods, researchers can build a detailed, dynamic picture of how ligands derived from 4-Methyl-1,3-thiazole-5-carbohydrazide engage with their biological targets, facilitating more rational drug design. cnr.itmdpi.com

Design and Synthesis of Multi-Target Directed Ligands for Complex Biological Systems

The traditional "one-target, one-molecule" approach to drug discovery is often insufficient for treating multifactorial diseases like Alzheimer's or cancer, which involve several pathological mechanisms. nih.govresearchgate.net This has led to the rise of multi-target-directed ligands (MTDLs)—single compounds designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net The thiazole scaffold, present in 4-Methyl-1,3-thiazole-5-carbohydrazide, is a compelling template for the design of such MTDLs. acs.orgnih.gov

Future research will focus on the strategy of molecular hybridization, where the 4-Methyl-1,3-thiazole-5-carbohydrazide core is fused with other bioactive heterocyclic scaffolds to create novel molecular architectures with multifaceted activity. acs.org For example, researchers have successfully created thiazole-based hybrids that show promise in treating Alzheimer's disease by simultaneously inhibiting enzymes like acetylcholinesterase and targeting β-amyloid aggregation. nih.govnih.gov Similarly, thiazole derivatives have been developed as multi-targeting kinase inhibitors for cancer therapy. rsc.org The design of these complex molecules often involves balancing inhibitory potential against multiple targets to achieve a synergistic therapeutic effect. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design and Discovery

The process typically involves:

Dataset Construction: Compiling large datasets of known thiazole derivatives and their measured biological activities. researchgate.net

Model Training: Using this data to train deep learning or ML models to recognize the relationships between a molecule's structure and its activity. nih.govacm.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict how chemical modifications will impact biological function. nih.gov

Predictive Screening: Employing the trained models to screen virtual libraries of novel thiazole derivatives, identifying candidates with the highest probability of success before they are synthesized. nih.govresearchgate.net

De Novo Design: Utilizing generative AI models to design entirely new molecules that are optimized to meet a complex set of criteria, such as high potency against a specific target and favorable pharmacokinetic properties. acm.org

This integration of AI and ML allows researchers to explore vast chemical spaces more efficiently, reducing the time and cost associated with traditional trial-and-error approaches and increasing the success rate of identifying promising new drug candidates. nih.govnih.gov

Development of Chemical Probes and Tools for Chemical Biology Research

Beyond direct therapeutic applications, derivatives of 4-Methyl-1,3-thiazole-5-carbohydrazide have significant potential as chemical probes for studying biological systems. The hydrazide functional group is particularly useful in this regard, as it can react with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. thermofisher.comlumiprobe.com

Future research in this area includes:

Activity-Based Protein Profiling (ABPP): The electron-rich hydrazine (B178648) "warhead" can be incorporated into probes designed to covalently label enzymes that utilize electron-deficient cofactors or catalytic residues. biorxiv.org This allows for the global identification and functional study of enzyme classes directly in native biological systems. biorxiv.org

Fluorescent Probes: By attaching a fluorescent reporter (fluorophore) to the thiazole-carbohydrazide scaffold, researchers can create probes for imaging specific biological molecules or events within living cells. science.govnih.gov For example, hydrazide-based fluorescent probes have been developed for labeling cellular carbonyls that form as a result of oxidative stress. science.gov

Bifunctional Reagents: The carbohydrazide moiety can be combined with another reactive group, such as an azide (B81097) or alkyne for "click chemistry," creating bifunctional linkers. lumiprobe.com These tools are essential for bioconjugation, allowing researchers to label and track biomolecules like glycoproteins. thermofisher.comlumiprobe.com

The development of such probes derived from 4-Methyl-1,3-thiazole-5-carbohydrazide will provide powerful tools for dissecting complex biological processes and identifying new targets for drug discovery. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-1,3-thiazole-5-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via hydrazinolysis of its ester precursor. For example, refluxing 4-methyl-2-(pyridin-3/4-yl)-5-carbethoxythiazole with hydrazine hydrate in ethanol for 24 hours yields the carbohydrazide derivative . Key variables include solvent polarity (ethanol enhances nucleophilicity), temperature (reflux ensures complete conversion), and stoichiometry (excess hydrazine improves yield). Parallel monitoring via TLC ensures reaction completion. Table 1 : Comparison of Synthetic Protocols

Q. What spectroscopic techniques are essential for characterizing 4-Methyl-1,3-thiazole-5-carbohydrazide, and how should data interpretation be approached?

- Methodological Answer : Use a combination of IR (to confirm C=O and N–H stretches at ~1650 cm⁻¹ and ~3200 cm⁻¹, respectively), ¹H/¹³C NMR (to resolve methyl groups, thiazole protons, and hydrazide NH signals), and elemental analysis (to validate C, H, N, S content). For example, in related carbohydrazide derivatives, the methyl group appears as a singlet at δ ~2.45 ppm in ¹H NMR, while the hydrazide NH resonates at δ ~8.10 ppm . Table 2 : Representative Spectroscopic Data

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Thiazole-CH3 | – | 2.45 (s) | 20.1 |

| Hydrazide NH | ~3200 | 8.10 (s) | – |

| Thiazole C=O | ~1650 | – | 170.5 |

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of 4-Methyl-1,3-thiazole-5-carbohydrazide derivatives?

- Methodological Answer : AutoDock Vina is recommended for docking studies due to its speed and accuracy . Steps:

Prepare the ligand (derivative) and receptor (e.g., carbonic anhydrase) in PDBQT format.

Define the binding site using grid boxes (e.g., 20 ų centered on catalytic zinc in carbonic anhydrase).

Run docking with exhaustiveness ≥8 to ensure conformational sampling.

Analyze binding poses using PyMOL or Chimera, focusing on hydrogen bonds (e.g., hydrazide NH with Glu106) and hydrophobic interactions (methyl-thiazole with Val121).

Reference*: Anticonvulsant activity in similar compounds was linked to interactions with ion channels, validated via MES tests .

Q. What strategies resolve crystallographic refinement discrepancies in 4-Methyl-1,3-thiazole-5-carbohydrazide derivatives?

- Methodological Answer : Use SHELXL for refinement, particularly for handling disorder or twinning . Critical steps:

- Apply restraints to anisotropic displacement parameters for light atoms.

- Use the TWIN/BASF commands for twinned data (common in thiazole derivatives).

- Validate geometry with WinGX/ORTEP , checking for abnormal bond lengths (e.g., C–S bonds: 1.70–1.75 Å) .

Example : A related thiadiazole derivative showed twinning (BASF = 0.32), resolved using SHELXL’s HKLF 5 format .

Q. How can contradictory biological activity data between in vitro and in vivo studies be systematically addressed?

- Methodological Answer :

- Experimental Design : Ensure pharmacokinetic consistency (e.g., dosing routes, bioavailability). For anticonvulsant studies, compare subcutaneous vs. intravenous administration .

- Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance. For instance, a compound inactive in vitro (IC50 > 100 μM) but active in vivo may require metabolite profiling.

- Case Study : A pyrazole-carbohydrazide derivative showed no in vitro enzyme inhibition but reduced seizures in mice, suggesting prodrug activation .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in hydrazide functionalization reactions?

- Methodological Answer : Conflicting results (e.g., unexpected pyrazole vs. indole formation) arise from substituent electronic effects. For example, electron-donating groups (e.g., 4-methoxyphenyl) favor indole cyclization, while electron-withdrawing groups (e.g., nitro) promote alternative pathways . Always:

Repeat reactions under inert atmosphere (N2/Ar) to exclude oxidation.

Monitor intermediates via LC-MS or in situ IR.

Use DFT calculations (Gaussian 09) to compare activation energies of competing pathways.

Key Takeaways

- Synthesis : Optimize hydrazinolysis conditions for reproducibility.

- Characterization : Cross-validate spectroscopic data with computational models.

- Advanced Studies : Integrate crystallography, docking, and metabolic profiling to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |